Cas no 50489-48-0 (2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-)
50489-48-0 structure
Product Name:2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
CAS No:50489-48-0
MF:C19H20O6
MW:344.358506202698
CID:383550
PubChem ID:6442392
Update Time:2025-04-19
2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
- (E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one
- DTXSID101345749
- LMPK12120362
- 50489-48-0
- 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one
- AKOS040734716
- 2-Propen-1-one, 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl-
- Methylpedicin
- 57499-44-2
- Kanakugiol
- SCHEMBL6845894
- 2'-hydroxy-3',4',5',6'-tetra-methoxychalcone
- DTXSID401345750
-
- Inchi: 1S/C19H20O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+
- InChI Key: LETBAZLAGJPEIM-ZHACJKMWSA-N
- SMILES: O(C)C1C(=C(C(=C(C=1C(/C=C/C1C=CC=CC=1)=O)O)OC)OC)OC
Computed Properties
- Exact Mass: 344.126
- Monoisotopic Mass: 344.125988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.2
- XLogP3: 3.8
Experimental Properties
- Density: 1.211
- Boiling Point: 558.5°Cat760mmHg
- Flash Point: 200.2°C
- Refractive Index: 1.588
- PSA: 74.22
2-Propen-1-one,1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenyl- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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